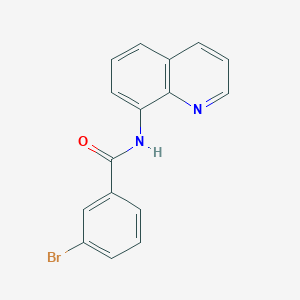
3-bromo-N-quinolin-8-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-quinolin-8-ylbenzamide: is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a bromine atom at the third position of the benzamide moiety and a quinoline ring attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-bromo-N-quinolin-8-ylbenzamide typically involves the following steps:
-
Bromination of Benzamide:
- The starting material, benzamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
- The reaction is carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature to obtain 3-bromobenzamide.
-
Formation of Quinolin-8-ylamine:
- Quinoline is nitrated to form 8-nitroquinoline, which is then reduced to quinolin-8-ylamine using a reducing agent like iron powder or tin chloride in the presence of hydrochloric acid.
-
Coupling Reaction:
- The final step involves the coupling of 3-bromobenzamide with quinolin-8-ylamine. This is typically achieved through a condensation reaction in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
- 3-bromo-N-quinolin-8-ylbenzamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
-
Oxidation and Reduction Reactions:
- The quinoline ring can be oxidized to form quinoline N-oxide using oxidizing agents like hydrogen peroxide or peracids.
- Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
-
Nucleophilic Substitution:
- Reagents: Amines, thiols, alkoxides
- Conditions: Organic solvents (e.g., ethanol, methanol), mild heating
-
Oxidation:
- Reagents: Hydrogen peroxide, peracids
- Conditions: Aqueous or organic solvents, room temperature or mild heating
-
Reduction:
- Reagents: Lithium aluminum hydride, sodium borohydride
- Conditions: Anhydrous solvents (e.g., tetrahydrofuran, diethyl ether), low temperature
Major Products:
- Substitution reactions yield various substituted derivatives of this compound.
- Oxidation reactions produce quinoline N-oxide derivatives.
- Reduction reactions result in reduced quinoline derivatives.
Scientific Research Applications
Chemistry:
- 3-bromo-N-quinolin-8-ylbenzamide is used as a building block in the synthesis of more complex organic molecules.
- It serves as a precursor for the preparation of various substituted quinoline derivatives with potential applications in material science and catalysis.
Biology and Medicine:
- This compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.
- It is investigated for its ability to inhibit specific enzymes and receptors, making it a candidate for drug development.
Industry:
- In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs).
- It is also employed in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-bromo-N-quinolin-8-ylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and quinoline ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may interfere with cellular pathways, resulting in therapeutic effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
- 3-chloro-N-quinolin-8-ylbenzamide
- 3-fluoro-N-quinolin-8-ylbenzamide
- 3-iodo-N-quinolin-8-ylbenzamide
Comparison:
- 3-bromo-N-quinolin-8-ylbenzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts.
- The bromine atom’s size and electronegativity influence the compound’s binding affinity to molecular targets, potentially enhancing its efficacy in certain applications.
Properties
IUPAC Name |
3-bromo-N-quinolin-8-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-13-7-1-5-12(10-13)16(20)19-14-8-2-4-11-6-3-9-18-15(11)14/h1-10H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWNKHIIJKRUOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)Br)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-chlorophenoxy)ethyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide](/img/structure/B7646804.png)
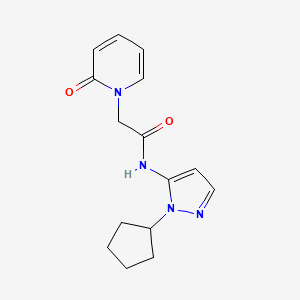
![(2S)-2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B7646821.png)
![N-[(2,4-dichlorophenyl)methyl]-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7646843.png)
![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)acetamide](/img/structure/B7646850.png)
![2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7646858.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B7646865.png)
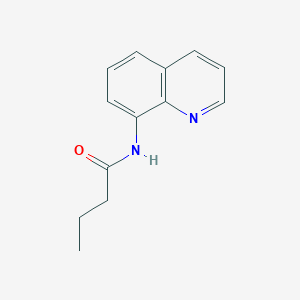
![5-[2-(6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7646884.png)
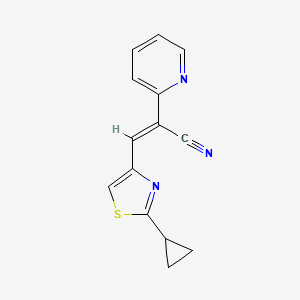
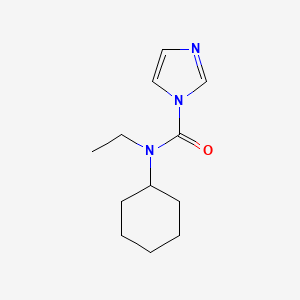
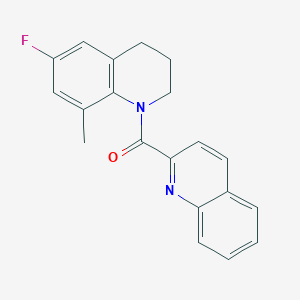
![2-[3-(3,4-Dimethylphenoxy)propyl]-6-methylpyridazin-3-one](/img/structure/B7646914.png)
![(5-fluoro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7646915.png)
